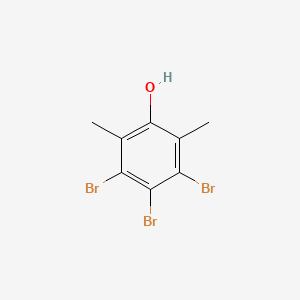

3,4,5-Tribromo-2,6-dimethylphenol

Description

3,4,5-Tribromo-2,6-dimethylphenol is a halogenated phenolic compound featuring three bromine substituents at the 3-, 4-, and 5-positions and methyl groups at the 2- and 6-positions. This structural arrangement combines electron-withdrawing bromine atoms with sterically hindering methyl groups, significantly influencing its chemical reactivity, physical properties, and biological activity. Notably, bromophenols are associated with antimicrobial and antifungal activities, as observed in marine-derived metabolites like korormicins and bromopyrroles .

Properties

CAS No. |

55133-10-3 |

|---|---|

Molecular Formula |

C8H7Br3O |

Molecular Weight |

358.85 g/mol |

IUPAC Name |

3,4,5-tribromo-2,6-dimethylphenol |

InChI |

InChI=1S/C8H7Br3O/c1-3-5(9)7(11)6(10)4(2)8(3)12/h12H,1-2H3 |

InChI Key |

NVQZOERLEJLIEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)Br)C)O |

Origin of Product |

United States |

Preparation Methods

Overview of Key Synthesis Strategies

3,4,5-Tribromo-2,6-dimethylphenol is a halogenated phenolic compound with applications in flame retardants, polymer intermediates, and specialty chemicals. Its synthesis requires precise control over bromination regioselectivity and reaction conditions. This report consolidates data from patents, academic studies, and industrial protocols to outline established and emerging preparation methods.

Direct Bromination of 2,6-Dimethylphenol

The most common route involves electrophilic aromatic substitution of 2,6-dimethylphenol using bromine (Br₂) in halogenated solvents. The methyl groups at positions 2 and 6 direct bromination to the activated 3, 4, and 5 positions on the aromatic ring.

Reaction Conditions and Optimization

- Solvent : 1,2-Dichloroethane, carbon tetrachloride, or 1,3-dichloropropane (3–7 times the substrate mass).

- Promoter : Glacial acetic acid (1–3 molar equivalents relative to substrate) to enhance electrophilicity and stabilize intermediates.

- Temperature : 30–50°C for mono-/di-bromination; 70–95°C for tribromination.

- Bromine stoichiometry : 3–4 molar equivalents for complete tribromination.

Example Protocol:

Stepwise Bromination Approaches

To improve regioselectivity, some methods employ sequential bromination:

Mono- to Di-Bromination

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactors

Comparative Analysis of Methods

Mechanistic Insights

- Electrophilic Substitution : Br⁺ attacks positions activated by methyl and hydroxyl groups. Acetic acid protonates the hydroxyl, reducing ring activation and favoring meta/para substitution.

- Steric Effects : Methyl groups at 2 and 6 positions hinder bromination at adjacent sites, directing Br to 3, 4, and 5.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromo-2,6-dimethylphenol undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can undergo further bromination or nitration reactions under specific conditions.

Oxidation and Reduction: It can be oxidized to form quinones or reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Bromination: Bromine in chloroform or carbon tetrachloride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Bromination: Formation of higher brominated phenols.

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives

Scientific Research Applications

3,4,5-Tribromo-2,6-dimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Tribromo-2,6-dimethylphenol involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The compound’s bromine atoms play a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The substitution pattern of bromine and methyl groups critically affects acidity, nucleophilicity, and regioselectivity in reactions. Key comparisons include:

Table 1: Structural and Electronic Comparisons

Notes:

- The reported pKa values for 2,6-dimethylphenol and 3,4,5-trimethylphenol (133.3–133.4) likely reflect measurement conditions (e.g., solvent, method) and are inconsistent with typical aqueous phenol pKa (~10). Bromine’s electron-withdrawing effect in this compound would further lower its acidity compared to methyl-substituted analogs.

- The higher nucleophilicity of 2,6-dimethylphenol (2.11 vs. 1.66 for 3,4,5-trimethylphenol) explains its dominance in cross-coupling reactions .

Reactivity in Electrophilic Substitution

Bromination efficiency depends on steric hindrance and electronic effects:

- 2,6-Dimethylphenol: Methyl groups hinder para-bromination, yielding 57% para-brominated product under optimized conditions .

- 3,4-Dimethylphenol: Less steric bulk allows ortho-bromination (30% yield) despite weaker electron donation .

- This compound: The pre-existing bromine and methyl groups likely impede further electrophilic substitution, making synthesis challenging.

Physical and Analytical Properties

- Uptake Coefficients: 2,6-Dimethylphenol and its 4-bromo derivative exhibit temperature-independent uptake on aqueous surfaces, with bromine increasing molecular weight and reducing volatility .

- Detector Response: Oxygenated compounds like 2,6-dimethylphenol are used as internal standards in GC due to lower FID detectability than hydrocarbons .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 3,4,5-Tribromo-2,6-dimethylphenol?

- Methodological Answer : Bromination of 2,6-dimethylphenol using electrophilic substitution under controlled conditions (e.g., Br₂ in acetic acid or HBr/H₂O₂) is a common approach. Purification can be achieved via recrystallization in non-polar solvents or column chromatography with silica gel (hexane/ethyl acetate gradients). Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS ensures minimal byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR resolve methyl and aromatic proton environments, while Br isotopic splitting in H NMR may indicate bromine positions .

- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement, as demonstrated for structurally related brominated dihydrofurans .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Q. How can researchers evaluate the solubility and partitioning behavior of this compound in environmental matrices?

- Methodological Answer :

- Log Determination : Use shake-flask or HPLC methods to measure octanol-water partitioning. For 2,6-dimethylphenol analogs, log ≈ 2.36 predicts moderate hydrophobicity .

- Soil Mobility : Estimate (soil organic carbon-water coefficient) via regression models based on log , as applied to 2,6-dimethylphenol ( ≈ 460) .

Advanced Research Questions

Q. What experimental designs are suitable for studying isomerization pathways in brominated dimethylphenols?

- Methodological Answer :

- Catalytic Studies : Use metal catalysts (e.g., Fe-Cr oxides) in fluidized-bed reactors to probe temperature-dependent isomerization, as shown for 2,6-dimethylphenol .

- Kinetic Analysis : Monitor reaction intermediates via in situ FTIR or GC-MS to identify activation energies and transition states .

Q. How can adsorption mechanisms of this compound onto functionalized materials be modeled?

- Methodological Answer :

- Isotherm Fitting : Test Langmuir, Freundlich, and Redlich–Peterson models using batch adsorption data. Ionic liquid-functionalized MOFs have shown hybrid adsorption mechanisms for phenolic compounds .

- Thermodynamic Parameters : Calculate ΔG, ΔH, and ΔS via van’t Hoff plots from experiments at varying temperatures .

Q. What strategies optimize the detection of trace this compound in environmental samples?

- Methodological Answer :

- Derivatization : Enhance GC sensitivity by silylation or acetylation of phenolic -OH groups .

- Spectrophotometry : Adapt methods for 2,6-dimethylphenol detection using UV absorption at λ = 220–280 nm, coupled with solid-phase extraction (SPE) for preconcentration .

Q. How does this compound interact with biological receptors, such as glycine channels?

- Methodological Answer :

- Electrophysiology : Use patch-clamp techniques on transfected HEK293 cells expressing glycine receptors to measure chloride current modulation .

- Structure-Activity Relationships (SAR) : Compare with halogenated/methylated phenol derivatives to identify critical substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.